3-butoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butoxy group, a methylfuran group, and a pyridinyl group attached to a benzamide core. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where a suitable butyl halide reacts with a phenolic intermediate.
Attachment of the Methylfuran Group: The methylfuran group can be attached through a Friedel-Crafts alkylation reaction, using a methylfuran derivative and a Lewis acid catalyst.
Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the benzamide core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives such as furanones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the reagents used.
Scientific Research Applications
3-butoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active benzamides.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the butoxy and methylfuran groups, making it less complex.
3-butoxybenzamide: Lacks the pyridinyl and methylfuran groups, resulting in different biological activities.
N-[(5-methylfuran-2-yl)methyl]benzamide: Lacks the butoxy and pyridinyl groups, altering its chemical properties.
Uniqueness: 3-butoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-butoxy-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H24N2O3/c1-3-4-14-26-19-9-7-8-18(15-19)22(25)24(21-10-5-6-13-23-21)16-20-12-11-17(2)27-20/h5-13,15H,3-4,14,16H2,1-2H3 |
InChI Key |
OAEXRZPNSPQTAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.